6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C26H28N6O3 and its molecular weight is 472.549. The purity is usually 95%.
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Biological Activity
The compound 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolopyrimidine core linked to a piperidine moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Derivative : Reacting 4-benzylpiperidine with an acylating agent to introduce the oxoethyl group.
- Construction of the Triazolopyrimidine Core : Achieved through cyclization reactions involving suitable precursors.
- Final Coupling Reaction : Linking the phenyl groups to complete the structure.
Pharmacological Properties
The biological activity of this compound has been explored in various contexts, particularly its effects on enzyme inhibition and receptor binding.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, related piperidine derivatives have shown promise as α-glucosidase inhibitors, which can be crucial for managing diabetes by slowing carbohydrate absorption .
- Receptor Binding : The compound's structural similarities to known pharmacophores suggest potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds structurally similar to the target compound:
- Anticancer Activity : Some derivatives have demonstrated significant activity against cancer cell lines. For instance, a study on piperidine derivatives showed improved potency against wild-type HIV-1 with EC50 values in the nanomolar range, indicating potential for antiviral applications .
- Neuropharmacological Effects : Research into similar compounds has revealed their ability to modulate serotonin receptors, which are critical in treating depression and anxiety disorders. Compounds exhibiting high affinity for these receptors could lead to novel therapeutic agents .
- Antimicrobial Properties : The triazolopyrimidine scaffold has been associated with antimicrobial activity against various pathogens. Studies have indicated that modifications to this scaffold can enhance its efficacy against resistant strains of bacteria .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3/c1-2-35-22-10-8-21(9-11-22)32-25-24(28-29-32)26(34)31(18-27-25)17-23(33)30-14-12-20(13-15-30)16-19-6-4-3-5-7-19/h3-11,18,20H,2,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFGZILEFBDYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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